3-氟-5-甲基吡啶-4-胺

描述

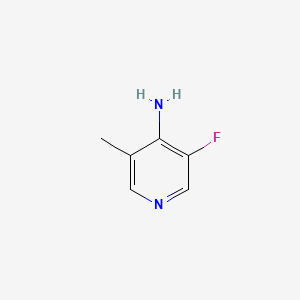

3-Fluoro-5-methylpyridin-4-amine is a novel compound known for its potential applications in various scientific fields. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the third position, a methyl group at the fifth position, and an amine group at the fourth position on the pyridine ring.

科学研究应用

Potassium Channel Blocker

One of the primary applications of 3-Fluoro-5-methylpyridin-4-amine is its function as a potassium channel blocker. It has been identified as a potent blocker of voltage-gated potassium channels, which are crucial in regulating neuronal excitability. The compound shows comparable potency to 4-aminopyridine (4AP), a well-known drug used to improve walking in patients with multiple sclerosis by enhancing impulse conduction in demyelinated axons .

Table 1: Comparison of Potency with Other Compounds

| Compound | Potency (IC50) | Application |

|---|---|---|

| 3-Fluoro-5-methylpyridin-4-amine | Comparable to 4AP | Neuropharmacological therapy |

| 4-Aminopyridine | Established | Treatment for multiple sclerosis |

| 3-Fluoro-4-aminopyridine (3F4AP) | Less potent than 5Me3F4AP | PET imaging |

Potential as a PET Radiotracer

The compound has been evaluated for its potential use as a PET radiotracer for imaging demyelinated lesions in conditions such as multiple sclerosis. Its favorable physicochemical properties, including higher lipophilicity and basicity compared to existing tracers like 3F4AP, make it an attractive candidate for further development .

Significance : The ability to visualize demyelinated lesions in vivo can significantly enhance the understanding of neurodegenerative diseases and improve diagnosis and monitoring.

Synthesis and Characterization

Recent studies have focused on the synthesis of radiolabeled derivatives of 5Me3F4AP for use in PET imaging. The compound exhibits high brain penetration and favorable kinetics, suggesting it could provide better imaging results than current options .

Table 2: Characteristics of Radiolabeled Derivatives

| Radiolabeled Compound | Brain Penetration | Kinetics | Sensitivity to Demyelination |

|---|---|---|---|

| [18F]5Me3F4AP | High | Favorable | High |

| [18F]3F4AP | Moderate | Less favorable | Moderate |

Efficacy in Animal Models

In animal models, particularly rodent studies, 5Me3F4AP has demonstrated high binding affinity to potassium channels involved in demyelination processes. This characteristic is crucial for developing therapeutic strategies targeting demyelinating diseases .

Comparison with Other Derivatives

Research comparing various derivatives of aminopyridines has shown that while many exhibit some level of potassium channel blocking activity, 5Me3F4AP stands out due to its enhanced physicochemical properties that facilitate better imaging capabilities .

作用机制

Target of Action

The primary target of 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) is the potassium (K+) channels . These channels are crucial for maintaining the resting membrane potential and repolarizing the membrane during action potentials. They are particularly important in neurons, where they play a key role in the propagation of nerve impulses .

Mode of Action

5Me3F4AP acts as a blocker of the potassium channels . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with its targets results in the modulation of the electrical activity of the cells, thereby affecting their function .

Biochemical Pathways

The biochemical pathways affected by 5Me3F4AP primarily involve the conductance of potassium ions across the cell membrane . By blocking the K+ channels, 5Me3F4AP disrupts the normal flow of potassium ions, which can lead to changes in the electrical properties of the cell and ultimately affect the transmission of nerve impulses .

Pharmacokinetics

In terms of pharmacokinetics, 5Me3F4AP exhibits comparable basicity (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07), greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002), and higher permeability to an artificial brain membrane (Pe = 88.1 ± 18.3 vs. 31.1 ± 2.9 nm/s) compared to 3-fluoro-4-aminopyridine (3F4AP) . These properties suggest that 5Me3F4AP may have good bioavailability and could potentially cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of 5Me3F4AP’s action primarily involve the enhancement of impulse conduction in demyelinated axons . By blocking the K+ channels and reducing the leakage of intracellular K+, 5Me3F4AP can improve the conduction of nerve impulses, which may have therapeutic benefits in conditions such as multiple sclerosis .

Action Environment

The action, efficacy, and stability of 5Me3F4AP can be influenced by various environmental factors. For instance, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, the enzyme responsible for the metabolism of 4-aminopyridine (4AP) and 3F4AP . This suggests that the metabolic environment can significantly impact the action and stability of 5Me3F4AP .

生化分析

Biochemical Properties

3-Fluoro-5-methylpyridin-4-amine binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction with potassium channels is similar to that of 4-aminopyridine .

Cellular Effects

The effects of 3-Fluoro-5-methylpyridin-4-amine on cells are primarily related to its role as a potassium channel blocker. By binding to exposed potassium channels, it reduces the leakage of intracellular potassium, thereby enhancing impulse conduction .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-5-methylpyridin-4-amine involves binding to exposed potassium channels in demyelinated axons . This binding reduces the leakage of intracellular potassium and enhances impulse conduction .

Temporal Effects in Laboratory Settings

It has been observed that 3-Fluoro-5-methylpyridin-4-amine is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .

Metabolic Pathways

It is known that it is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of 4-aminopyridine and 3-fluoro-4-aminopyridine .

准备方法

The synthesis of 3-Fluoro-5-methylpyridin-4-amine typically involves several steps, including the introduction of the fluorine and methyl groups onto the pyridine ring. One common method involves the use of fluorinating agents and methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired substitution occurs efficiently .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) to monitor and purify the final product .

化学反应分析

3-Fluoro-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions where the fluorine or methyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

3-Fluoro-5-methylpyridin-4-amine can be compared to other similar compounds, such as:

4-Aminopyridine: Known for its use in treating multiple sclerosis, it shares a similar mechanism of action but differs in its chemical structure.

3-Fluoro-4-aminopyridine: Another fluorinated derivative with applications in PET imaging, it has comparable potency but differs in its physicochemical properties.

The uniqueness of 3-Fluoro-5-methylpyridin-4-amine lies in its specific substitution pattern, which imparts distinct lipophilicity, basicity, and stability properties, making it a promising candidate for further research and application .

生物活性

3-Fluoro-5-methylpyridin-4-amine (also known as 5Me3F4AP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a potent blocker of voltage-gated potassium channels . This article explores the biological activity, pharmacological potential, and structure-activity relationships of this compound, supported by relevant data and case studies.

3-Fluoro-5-methylpyridin-4-amine has the chemical formula and is characterized by a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring. Its unique structure contributes to its biological activity and potential therapeutic applications.

The primary mechanism of action for 3-Fluoro-5-methylpyridin-4-amine involves its ability to block voltage-gated potassium channels. This action is crucial for enhancing neuronal conduction, particularly in conditions such as multiple sclerosis, where demyelination leads to impaired nerve signal transmission. By modulating ion channel activity, this compound may alleviate symptoms associated with demyelination and improve overall neuronal function .

Potassium Channel Blockade

Research indicates that 3-Fluoro-5-methylpyridin-4-amine effectively blocks potassium channels, a property that has been linked to its potential use in treating neurological disorders. In vitro studies have demonstrated its binding affinity to various potassium channels, showcasing its effectiveness compared to other known blockers like 4-Aminopyridine (4AP) .

Interaction with Cytochrome P450 Enzymes

Recent findings suggest that 3-Fluoro-5-methylpyridin-4-amine interacts with cytochrome P450 enzymes, specifically CYP2E1. This interaction results in a slower metabolic rate than other potassium channel blockers, indicating potential advantages in terms of stability and reduced side effects during treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Fluoro-5-methylpyridin-4-amine, a comparison with structurally similar compounds is presented below:

| Compound Name | Similarity | Key Characteristics |

|---|---|---|

| 4-Aminopyridine | High | Clinically used K⁺ channel blocker |

| 3-Fluoro-4-aminopyridine | Moderate | PET tracer with similar activity |

| 3-Fluoro-2-methylpyridin-4-amine | Moderate | Alternative fluorinated derivative |

| (3-Fluoropyridin-4-yl)methanamine | Moderate | Related structure with potential pharmacological uses |

| 3-Fluoro-5-methylpyridin-2-amine | Moderate | Variation with differing biological properties |

This table highlights how the specific substitution pattern in 3-Fluoro-5-methylpyridin-4-amine may confer distinct therapeutic benefits compared to its analogs.

Case Studies and Research Findings

- Therapeutic Potential in Multiple Sclerosis : A study focused on the use of potassium channel blockers for treating multiple sclerosis highlighted the efficacy of 3-Fluoro-5-methylpyridin-4-amine in enhancing conduction velocity in demyelinated axons. The compound's ability to modulate potassium ion flow could significantly improve neuronal signaling in affected individuals .

- PET Imaging Applications : Recent advancements have explored the use of radiolabeled derivatives of 3-Fluoro-5-methylpyridin-4-amine for positron emission tomography (PET) imaging. These studies demonstrate that compounds like [18F]5Me3F4AP exhibit high brain penetration and favorable kinetics for imaging demyelinating lesions, suggesting their utility in both diagnostic and therapeutic contexts .

属性

IUPAC Name |

3-fluoro-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGVZDCOIWTZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668416 | |

| Record name | 3-Fluoro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-85-5 | |

| Record name | 3-Fluoro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What does the research tell us about the basic characteristics of 3-fluoro-5-methylpyridin-4-amine?

A1: While the provided abstract doesn't offer specific data on the structural characterization of 3-fluoro-5-methylpyridin-4-amine, it highlights that the compound is novel and acts as a potassium channel blocker []. Further research is needed to elucidate its molecular formula, weight, and spectroscopic data.

Q2: How does 3-fluoro-5-methylpyridin-4-amine interact with potassium channels, and what are the potential downstream effects?

A2: The provided abstract doesn't delve into the specific mechanism of action for 3-fluoro-5-methylpyridin-4-amine. Further research is crucial to understand how this compound interacts with potassium channels at a molecular level and the resulting downstream effects. Investigating the binding site, binding affinity, and the influence on potassium ion flow will shed light on its potential as a therapeutic agent.

Q3: What analytical methods were employed to characterize 3-fluoro-5-methylpyridin-4-amine?

A3: The abstract doesn't specify the analytical methods used. It's plausible that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy were employed for characterization []. A detailed analysis of the full research paper would provide a comprehensive understanding of the methods utilized.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。